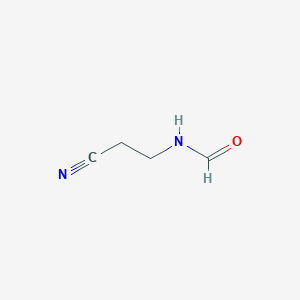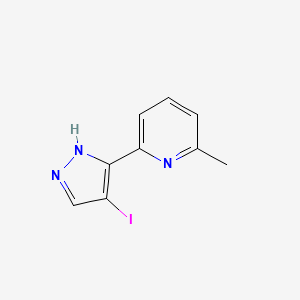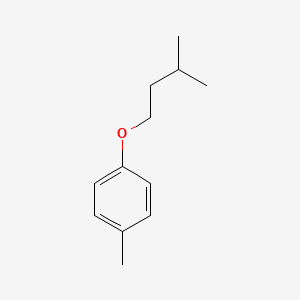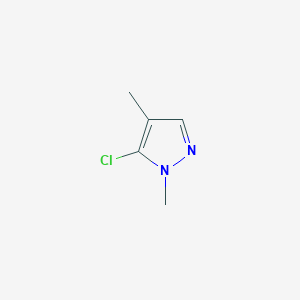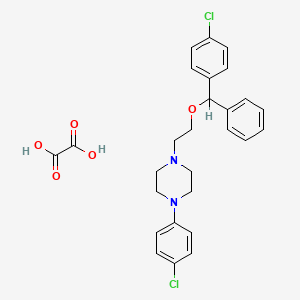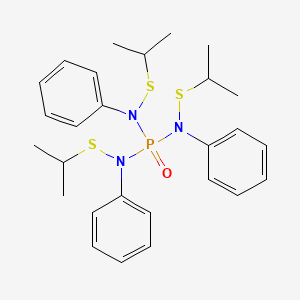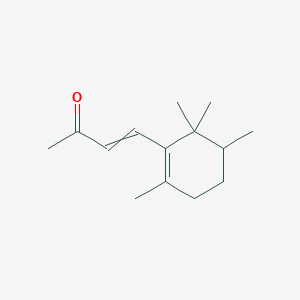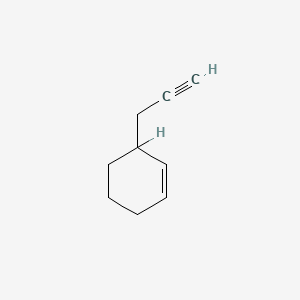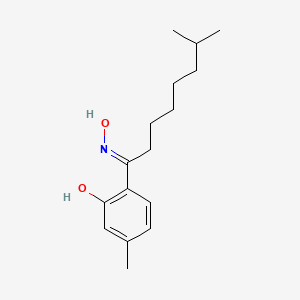![molecular formula C22H27IO7S B13750383 [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate CAS No. 55570-14-4](/img/structure/B13750383.png)
[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate: is a complex organic compound with the molecular formula C22H27IO7S and a molecular weight of 562.42 g/mol . This compound is characterized by its unique structure, which includes an iodomethyl group, methoxy groups, and phenylmethoxy groups attached to an oxane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves multiple stepsThe reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as zinc chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group in the compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The phenylmethoxy groups can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Explored as a potential building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the methoxy and phenylmethoxy groups can participate in oxidation, reduction, and coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis.
Comparaison Avec Des Composés Similaires
[2-(Iodomethyl)-6-methoxy-3-methylsulfonyloxy-4,5-bis(phenylmethoxy)oxane]: Similar structure but with a methylsulfonyloxy group instead of a methanesulfonate group.
Imidazole Derivatives: Compounds like imidazole and its derivatives share some functional group similarities and are used in similar applications.
1,2,4-Triazolium Methanesulfonates: These compounds have enhanced thermal and chemical stability compared to imidazolium ionic liquids.
Uniqueness: The uniqueness of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
55570-14-4 |
|---|---|
Formule moléculaire |
C22H27IO7S |
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
[2-(iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate |
InChI |
InChI=1S/C22H27IO7S/c1-26-22-21(28-15-17-11-7-4-8-12-17)20(27-14-16-9-5-3-6-10-16)19(18(13-23)29-22)30-31(2,24)25/h3-12,18-22H,13-15H2,1-2H3 |
Clé InChI |
TWTBXVHGLYOBFR-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(C(O1)CI)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
